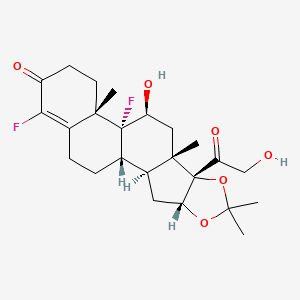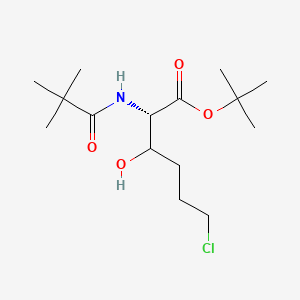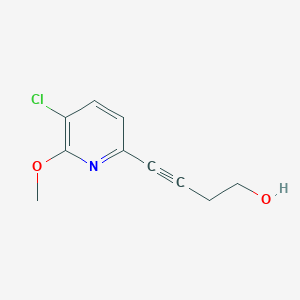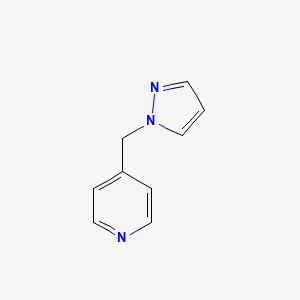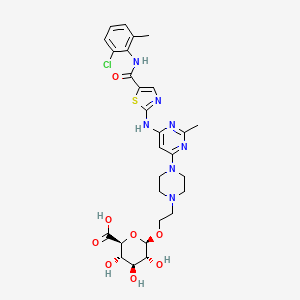
Dasatinib beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dasatinib beta-D-Glucuronide is a metabolite of dasatinib, a potent tyrosine kinase inhibitor used primarily in the treatment of Philadelphia chromosome-positive leukemias, such as chronic myeloid leukemia and acute lymphoblastic leukemia . This compound is formed through the glucuronidation process, where dasatinib is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dasatinib beta-D-Glucuronide involves the enzymatic glucuronidation of dasatinib. This process typically employs uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to dasatinib . The reaction conditions often include a buffered aqueous solution at a physiological pH, with the presence of cofactors and the UGT enzyme.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction, ensuring high yield and purity of the product. The final product is then purified using chromatographic techniques to remove any impurities and unreacted dasatinib .
Analyse Des Réactions Chimiques
Types of Reactions
Dasatinib beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of dasatinib .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used to hydrolyze this compound.
Conjugation: Enzymatic reactions involving UGT enzymes and uridine diphosphate glucuronic acid are used for the conjugation process.
Major Products Formed
The major product formed from the hydrolysis of this compound is dasatinib. This reaction is significant in the metabolic pathway of dasatinib, as it facilitates the drug’s excretion from the body .
Applications De Recherche Scientifique
Dasatinib beta-D-Glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. Researchers study this compound to understand the metabolic pathways of dasatinib and its pharmacokinetic properties . Additionally, it is used in the development of analytical methods for the quantification of dasatinib and its metabolites in biological samples .
In the field of medicine, this compound is studied for its role in drug interactions and its impact on the efficacy and safety of dasatinib therapy. Understanding the metabolism of dasatinib can help optimize dosing regimens and minimize adverse effects .
Mécanisme D'action
Dasatinib beta-D-Glucuronide itself does not exhibit significant pharmacological activity. its formation and subsequent hydrolysis play a crucial role in the pharmacokinetics of dasatinib. The glucuronidation process enhances the solubility of dasatinib, facilitating its excretion from the body . This metabolic pathway helps regulate the concentration of dasatinib in the bloodstream, ensuring its therapeutic efficacy while minimizing toxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib beta-D-Glucuronide: A metabolite of imatinib, another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib beta-D-Glucuronide: A metabolite of nilotinib, a tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia.
Uniqueness
Dasatinib beta-D-Glucuronide is unique due to its formation from dasatinib, which is known for its ability to inhibit multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR . This broad spectrum of activity makes dasatinib a potent therapeutic agent for various leukemias, and its glucuronide metabolite plays a crucial role in its pharmacokinetics and excretion .
Propriétés
Numéro CAS |
1860069-15-3 |
|---|---|
Formule moléculaire |
C28H34ClN7O8S |
Poids moléculaire |
664.1 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H34ClN7O8S/c1-14-4-3-5-16(29)20(14)34-25(40)17-13-30-28(45-17)33-18-12-19(32-15(2)31-18)36-8-6-35(7-9-36)10-11-43-27-23(39)21(37)22(38)24(44-27)26(41)42/h3-5,12-13,21-24,27,37-39H,6-11H2,1-2H3,(H,34,40)(H,41,42)(H,30,31,32,33)/t21-,22-,23+,24-,27+/m0/s1 |
Clé InChI |
VISODKZTPPZNOJ-RTCYWULBSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


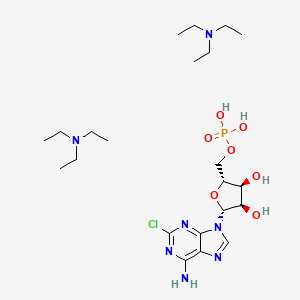
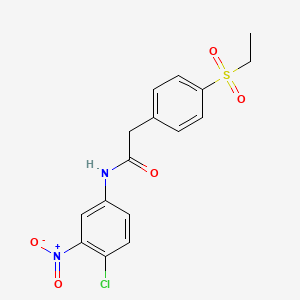
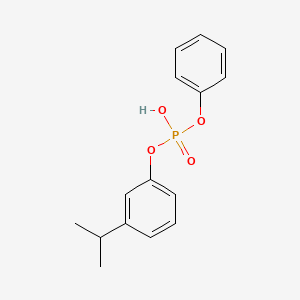
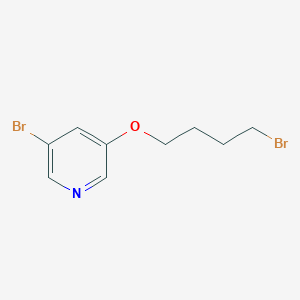
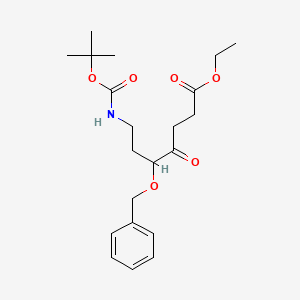
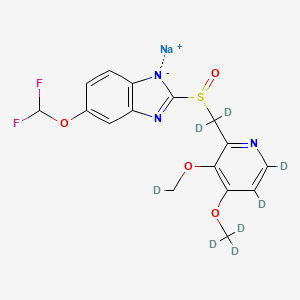
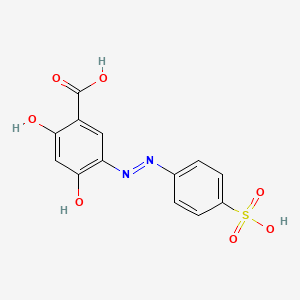

![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)
